Serba-2

Description

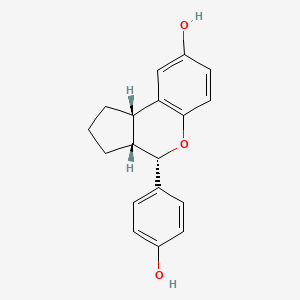

Structure

3D Structure

Properties

CAS No. |

533884-08-1 |

|---|---|

Molecular Formula |

C18H18O3 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

(3aR,4S,9bS)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol |

InChI |

InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m0/s1 |

InChI Key |

XIESSJVMWNJCGZ-HDMKZQKVSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H](C1)C3=C(C=CC(=C3)O)O[C@@H]2C4=CC=C(C=C4)O |

Canonical SMILES |

C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Serba 2 and Analogues

Established Synthetic Pathways for Serba-2

The synthesis of this compound, like other complex organic molecules, typically involves multi-step routes to construct the specific benzopyran scaffold with the correct stereochemistry and functional groups. While specific detailed synthetic procedures for this compound itself are not extensively detailed in readily available public abstracts, the synthesis of related benzopyran derivatives provides insight into the general strategies employed. chapman.edualgoreducation.com

The benzopyran core can be constructed through various cyclization reactions. Common approaches for synthesizing benzopyran derivatives include methods like the Fries rearrangement and Pechmann condensation, although the specific applicability to this compound's unique structure would depend on the chosen synthetic strategy. algoreducation.com These methods often involve the reaction of phenols with activated carbonyl compounds under acidic conditions to form the characteristic bicyclic system. algoreducation.com

Reaction Mechanisms in this compound Synthesis

The reaction mechanisms involved in the synthesis of benzopyran compounds can vary depending on the specific reagents and conditions used. Cyclization reactions are central to forming the benzopyran ring system. For instance, reactions involving the intramolecular attack of a phenolic hydroxyl group onto an activated carbonyl or a double bond are common. These can proceed via various mechanisms, including electrophilic or nucleophilic pathways, depending on the nature of the reacting species and catalysts.

In the synthesis of other complex molecules containing cyclic or polycyclic systems, mechanisms such as nucleophilic substitution (SN1, SN2) or elimination (E1, E2) reactions are frequently employed to introduce or modify functional groups and form carbon-carbon bonds. lumenlearning.combyjus.comlibretexts.org For example, SN2 reactions are often used with primary and secondary alkyl halides and strong nucleophiles in polar aprotic solvents. byjus.com Elimination reactions, such as E2, are concerted processes often favored by strong bases and heat, leading to the formation of double bonds. lumenlearning.comlibretexts.org The specific mechanism in each step of this compound synthesis would be dictated by the design of the synthetic route and the reagents chosen.

Stereochemical Considerations in this compound Synthesis

This compound possesses defined stereochemistry, indicated by its IUPAC name which includes stereochemical descriptors like (3aR,4S,9bS). wikipedia.org Controlling stereochemistry during synthesis is crucial to obtain the desired enantiomer or diastereomer. Strategies for achieving stereocontrol in organic synthesis include the use of chiral auxiliaries, asymmetric catalysis, or starting from chiral building blocks. wikipedia.orgmsu.edu

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they are typically removed. wikipedia.org Asymmetric catalysis utilizes chiral catalysts to induce enantioselectivity in a reaction. The synthesis of molecules with multiple stereocenters, such as this compound with three defined stereocenters, often requires a sequence of stereoselective transformations to establish the correct relative and absolute configurations. wikipedia.orgresearchgate.net Diastereoselective reactions, which favor the formation of one diastereomer over others, are also critical in constructing complex cyclic systems with defined relative stereochemistry. researchgate.net

Optimization of Synthetic Yields and Purity

Optimizing synthetic yields and purity is a critical aspect of chemical synthesis, particularly for pharmaceutical compounds. This involves carefully controlling reaction parameters such as temperature, reaction time, solvent, concentration, and the stoichiometry of reagents and catalysts. chemrxiv.orgresearchgate.netbeilstein-journals.orgresearchgate.net

Research findings in optimizing chemical reactions often involve investigating the impact of these parameters on the reaction efficiency and selectivity. For example, studies on the optimization of various organic reactions have shown that adjusting temperature and reaction time can significantly influence the yield and the formation of byproducts. researchgate.net The choice of catalyst and its loading can also be crucial for both yield and purity. beilstein-journals.org Techniques such as chromatography (e.g., preparative HPLC) are essential for the purification of the final product and intermediates to achieve the required purity. nih.gov

While specific data on the optimization of this compound synthesis is not available in the provided snippets, general principles of synthetic optimization apply. This often involves systematic studies to identify the optimal conditions that maximize the yield of the desired product while minimizing the formation of impurities.

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of this compound is driven by the desire to explore the structure-activity relationship and potentially identify compounds with improved potency, selectivity, or pharmacokinetic properties. This involves modifying the core benzopyran scaffold or introducing different substituents. chapman.edualgoreducation.com

Strategies for Structural Modification of the Benzopyran Scaffold

Structural modifications of the benzopyran scaffold can involve alterations to the existing rings, the introduction of new rings, or the modification of substituents attached to the core. For benzopyran-based compounds, strategies can include functionalization of the aromatic rings, modification of the oxygen-containing ring, or altering the linker connecting the benzopyran core to other parts of the molecule. chapman.edualgoreducation.com

For example, studies on benzopyran-4-one derivatives have shown that modifying substituents on the benzene (B151609) ring or altering the functional groups at specific positions of the benzopyran core can lead to compounds with varied biological activities. chapman.edumdpi.com Synthetic methodologies are developed to selectively introduce functional groups such as hydroxyl, methoxy, or carbonyl groups at desired positions on the scaffold. chapman.edumdpi.com

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a strategy aimed at generating collections of structurally diverse small molecules from common starting materials through the use of divergent synthetic pathways. acs.orgcam.ac.ukscispace.comresearchgate.net This approach is particularly valuable in drug discovery and chemical genetics to explore a wide range of chemical space and identify novel bioactive compounds. cam.ac.ukscispace.com

In the context of this compound and its analogues, DOS could involve starting from a common precursor containing the basic benzopyran framework and employing different reaction sequences or reagents to generate a library of compounds with variations in the substituents, stereochemistry, or even the core scaffold structure. acs.orgcam.ac.ukresearchgate.net This contrasts with traditional combinatorial chemistry, which often focuses on generating large numbers of compounds with limited structural diversity based on a single scaffold. scispace.com DOS approaches often utilize complexity-generating reactions and branch points in the synthetic route to maximize the structural diversity of the resulting library. cam.ac.ukscispace.com

Targeted Modifications for Modulating ERβ Activity

Targeted modifications of the this compound scaffold and its analogues are primarily driven by structure-activity relationship (SAR) studies. These investigations aim to understand how specific changes in chemical structure influence the compound's binding affinity and functional activity at ERα and ERβ. tocris.comwikipedia.orgwikipedia.orgwikipedia.orgnih.govwikipedia.org

This compound demonstrates notable selectivity for ERβ. In vitro assays have shown this compound to have a binding affinity (Kᵢ) of 1.54 nM for ERβ and 14.5 nM for ERα, indicating approximately 9-fold binding selectivity for ERβ. wikipedia.org Functionally, it exhibits an EC₅₀ of 3.61 nM for ERβ and 85 nM for ERα, demonstrating approximately 11-fold functional selectivity for ERβ. wikipedia.org

Modifications to the benzopyran core have been explored to enhance ERβ selectivity. For instance, studies on benzopyrans as SERBAs have shown that modifications to the C-ring can disrupt binding to ERα, leading to improved selectivity for ERβ. umweltprobenbank.denih.govnih.gov Another example of targeted modification is the introduction of fluorine atoms, as seen in the analogue LY3201 ((3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-3,3a,4,9b-tetrahydro-1H-cyclopenta[c]chromen-8-ol). wikipedia.orgfishersci.nlwikipedia.org While LY3201 is also an ERβ agonist, specific modifications like fluorination can alter properties such as central nervous system bioavailability, although this may sometimes be accompanied by changes in ERβ selectivity. vulcanchem.com

SAR studies involve synthesizing a series of compounds with planned structural variations and evaluating their biological activity. This systematic approach helps identify key structural features responsible for potent and selective ERβ activation. Data from such studies contribute to the rational design of novel SERBAs with optimized pharmacological profiles.

Table 1 provides a summary of the binding affinity and functional activity of this compound.

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Selectivity (ERβ/ERα) |

| This compound | ERα | 14.5 nM | 85 nM | 9-fold (binding) wikipedia.org |

| ERβ | 1.54 nM | 3.61 nM | 11-fold (functional) wikipedia.org |

Novel Methodological Developments in this compound Synthesis

Research into selective ERβ agonists, including compounds structurally related to this compound, continues to drive the development of novel synthetic methodologies. While specific groundbreaking methods solely dedicated to this compound's synthesis may not be prominently highlighted as distinct from the synthesis of related benzopyran SERBAs, the field benefits from ongoing advancements in organic synthesis.

Molecular Interactions and Receptor Pharmacology of Serba 2

Estrogen Receptor Subtype Selectivity of Serba-2

The selective interaction of ligands with ERα or ERβ forms the basis for developing subtype-specific modulators with potentially targeted therapeutic effects. This compound demonstrates a notable preference for binding to and activating the ERβ subtype. wikipedia.orgnih.govwikipedia.orgciteab.comfishersci.se

Comparative Binding Affinity to Estrogen Receptor Alpha (ERα) and ERβ

Binding affinity studies, typically conducted using displacement assays with labeled estradiol, quantify the strength of a ligand's interaction with the receptor. For this compound, reported binding affinity values (Ki) indicate a significantly higher affinity for ERβ compared to ERα. wikipedia.orgnih.govwikipedia.orgciteab.comfishersci.se

| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | Selectivity (ERα/ERβ) |

| This compound | 14.5 | 1.54 | ~9.4-fold |

| Estradiol | - | - | Binds equally well |

These data illustrate that this compound binds with approximately 9-fold greater affinity to human ERβ than to human ERα. wikipedia.org This differential binding is a key characteristic underlying its selective pharmacological profile.

Agonistic and Antagonistic Activity Profiles

Beyond binding affinity, the functional outcome of ligand binding determines whether a compound acts as an agonist (activating the receptor) or an antagonist (inhibiting receptor activity). This compound is consistently described as an ERβ agonist. wikipedia.orgnih.govwikipedia.orgciteab.comfishersci.se This means that upon binding to ERβ, this compound is capable of inducing conformational changes that lead to the activation of downstream signaling pathways and gene transcription regulated by ERβ. nih.govwikipedia.org While this compound acts as an agonist at ERβ, its activity profile at ERα is less pronounced, contributing to its subtype selectivity. wikipedia.org Functional selectivity for ERβ over ERα has been reported for this compound, demonstrating approximately 11-fold functional selectivity. wikipedia.org

Mechanistic Basis of ERβ Activation by this compound

The activation of ERβ by ligands like this compound involves a series of molecular events, beginning with ligand binding and progressing through conformational changes that facilitate interaction with co-regulatory proteins and subsequent modulation of gene expression. nih.govwikipedia.org

Ligand-Receptor Binding Kinetics and Thermodynamics

Conformational Changes Induced by this compound Binding to ERβ

Binding of a ligand to the ligand-binding domain (E domain) of estrogen receptors induces crucial conformational changes in the receptor protein. wikipedia.orgnih.govwikipedia.org These changes are critical for regulating receptor activity, particularly the positioning of helix 12, which plays a key role in the recruitment of coactivator or corepressor proteins. wikipedia.orgnih.govwikipedia.org For agonists like this compound, binding to ERβ is expected to stabilize a receptor conformation that favors the recruitment of coactivator proteins. nih.govwikipedia.org While specific structural data detailing the precise conformational changes in ERβ upon this compound binding were not found, the general mechanism for SERMs and ERβ agonists involves reorienting helix 12 to create a functional binding surface for coactivators. wikipedia.org The slightly narrower binding pocket of ERβ compared to ERα, along with specific amino acid differences, contributes to the differential binding and the ability of selective ligands like this compound to induce distinct conformational states in each receptor subtype. wikipedia.org

Co-activator and Co-repressor Recruitment Dynamics

The functional outcome of estrogen receptor activation is mediated by the recruitment of co-activator and co-repressor proteins to the ligand-bound receptor. nih.govwikipedia.org Agonist-bound receptors, such as ERβ bound to this compound, typically recruit co-activator complexes, which enhance gene transcription. nih.govwikipedia.org Conversely, antagonist-bound receptors tend to recruit co-repressor complexes, leading to transcriptional repression. wikipedia.org The interaction with co-regulators is dynamic and influenced by the specific ligand-induced receptor conformation, as well as the cellular context and the local concentration of co-activators and co-repressors. nih.govwikipedia.org The helix 12 domain of the ER is a primary interface for these interactions. wikipedia.orgnih.govwikipedia.org While the general principles of co-regulator recruitment by ERβ agonists are established, detailed studies specifically delineating the precise co-activator and co-repressor proteins recruited by this compound bound to ERβ, and the dynamics of these interactions, were not available in the provided information. However, as an ERβ agonist, this compound is understood to promote the assembly of co-activator complexes on ERβ target genes, leading to transcriptional activation. nih.govwikipedia.org

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a molecule's chemical structure influence its biological activity. This knowledge is crucial for optimizing compounds to enhance desired properties, such as potency, selectivity, and efficacy. For selective estrogen receptor beta (ERβ) agonists like this compound, SAR studies aim to delineate the structural features responsible for high affinity binding to ERβ and preferential activation compared to ERα. wikipedia.orggardp.orgcollaborativedrug.com

This compound is characterized as a synthetic, nonsteroidal compound that functions as a selective agonist for ERβ. wikipedia.orgwikipedia.org Its development and the study of related compounds are guided by SAR principles to improve its interaction profile with estrogen receptors. gardp.org

Impact of Substituent Effects on Receptor Binding and Activation

The nature and position of substituents on the core structure of a ligand play a critical role in determining its interaction with the estrogen receptor subtypes. Substituent effects can influence various factors crucial for binding, including lipophilicity, electronic distribution, and steric bulk. semanticscholar.orgpsu.edu

Studies on various selective ERβ agonists, including related structural classes, demonstrate how substituent modifications impact receptor binding and subsequent activation. For example, altering substituents can affect the strength and geometry of hydrogen bonds formed with residues in the binding pocket, influence van der Waals interactions, and modify desolvation penalties upon binding. semanticscholar.org The precise impact of a substituent is highly dependent on its position on the ligand and the corresponding region within the receptor binding site. Steric clashes introduced by bulky substituents can reduce binding affinity, while appropriately placed electron-withdrawing or electron-donating groups can optimize electronic interactions. psu.edukg.ac.rs These effects collectively contribute to the differential binding affinities and functional responses observed for ERα and ERβ.

Computational Approaches in SAR Analysis

Computational methods are indispensable tools in modern SAR analysis, complementing experimental studies and providing deeper insights into ligand-receptor interactions. nih.govosti.govnih.gov Techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are widely employed. kg.ac.rsnih.govosti.govoecd.org

Cellular and Biochemical Effects of Serba 2 in Research Models

Modulation of Gene Expression by Serba-2 via ERβ

Estrogen receptors, including ERβ, function as ligand-activated transcription factors that regulate gene expression upon binding to appropriate ligands such as this compound. wikipedia.orgwikiwand.comteknokrat.ac.id The binding of a ligand induces conformational changes in the receptor, facilitating its interaction with DNA and transcriptional machinery.

Transcriptional Profiling in Response to this compound Treatment

Studies investigating the effects of this compound on transcriptional activity have utilized transcription assays to assess its potency at ERα and ERβ. In PC-3 cells, this compound demonstrated transcriptional activity at both receptor subtypes, albeit with significantly higher potency at ERβ. medchemexpress.commedchemexpress.com The half maximal effective concentration (EC50) values highlight this differential activity. medchemexpress.commedchemexpress.com

| Compound | Target Receptor | Cell Line | Assay Type | EC50 Value | Reference |

| This compound | ERβ | PC-3 | Transcription | 3.61 nM | medchemexpress.commedchemexpress.com |

| This compound | ERα | PC-3 | Transcription | 32.5 nM | medchemexpress.com |

While these data demonstrate this compound's functional selectivity at the transcriptional level in a specific cell model, detailed, comprehensive transcriptional profiling (e.g., identification of specific genes modulated by this compound) across various research models is not extensively detailed in the provided search results.

Regulation of Estrogen Response Element (ERE)-mediated Gene Transcription

A primary mechanism by which activated estrogen receptors regulate gene expression is by binding to specific DNA sequences known as Estrogen Response Elements (EREs), located in the promoter regions of target genes. wikipedia.orgwikiwand.comteknokrat.ac.id Selective estrogen receptor modulators (SERMs), a class of compounds that includes selective agonists like this compound, interact with ERα or ERβ subunits. This interaction leads to receptor dimerization and structural alterations that influence their ability to bind to EREs and recruit coactivator or corepressor proteins, thereby modulating gene transcription. wikipedia.org

The selective binding and activation of ERβ by this compound suggest that its effects on gene expression are predominantly mediated through ERβ-dependent pathways. While the general principle indicates that SERMs can differentially activate engineered genes through ERα via EREs but generally not through ERβ, the specific impact of this compound's ERβ selectivity on ERE-mediated transcription of endogenous genes would depend on the cellular context and the specific gene promoters involved. wikipedia.org

Impact of this compound on Intracellular Signaling Pathways

Estrogen receptors can influence cellular function through both classical genomic pathways, involving direct DNA binding and transcriptional regulation, and non-canonical, non-genomic pathways that involve interactions with various intracellular signaling molecules and cascades. wikipedia.orgteknokrat.ac.idwikiwand.com

Crosstalk with Canonical and Non-Canonical Estrogen Signaling Pathways

The canonical estrogen signaling pathway involves the binding of a ligand to intracellular ERs, followed by receptor dimerization, translocation to the nucleus, and binding to EREs to modulate gene transcription. wikipedia.orgteknokrat.ac.id Non-canonical pathways can involve membrane-associated ERs or interactions of nuclear ERs with other signaling proteins in the cytoplasm or nucleus, leading to rapid cellular responses. wikipedia.orgwikiwand.com These non-genomic actions can involve crosstalk with various intracellular signaling cascades. wikipedia.orgwikiwand.com

As a selective ERβ agonist, this compound would be expected to engage with ERβ-mediated signaling pathways. While the provided search results describe the general mechanisms of canonical and non-canonical estrogen signaling and their potential crosstalk, specific research findings detailing this compound's direct involvement in or modulation of these intricate crosstalk mechanisms are not extensively available in the provided sources.

Investigation of Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt)

Estrogen receptor activation has been shown to influence downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase (PI3K/Akt) pathway. wikipedia.orgwikipedia.orgwikiwand.com These pathways can be activated by membrane-associated ERs or through interactions with nuclear ERs and can lead to various cellular outcomes, including effects on cell growth, survival, and gene expression through phosphorylation of transcription factors and other proteins. wikipedia.orgwikipedia.orgwikiwand.com

While the general link between estrogen receptors and these downstream signaling cascades is established, specific research findings detailing how this compound, as a selective ERβ agonist, precisely impacts or modulates the MAPK and PI3K/Akt pathways or other downstream cascades were not specifically detailed in the provided search results.

This compound Effects on Cellular Processes In Vitro

In vitro studies using cell lines are crucial for understanding the direct cellular effects of compounds like this compound. The transcriptional activity data in PC-3 cells, as presented in Section 4.1.1, represents an in vitro cellular effect demonstrating this compound's ability to activate transcription via ERβ. medchemexpress.commedchemexpress.com

More broadly, ERβ activation has been associated with various cellular processes in vitro. For instance, ERβ has been reported to have generally antiproliferative effects in some breast cancer cell lines, although proliferative effects have also been observed depending on the specific cell line and context. wikipedia.org The selective agonism of ERβ by this compound suggests it may influence cellular processes where ERβ plays a significant role. However, specific, detailed examples of this compound's effects on a wide range of in vitro cellular processes beyond its receptor binding and transcriptional activation in PC-3 cells were not extensively provided in the search results.

Cell Cycle Progression and Arrest

Cell cycle progression is a tightly regulated process essential for cell proliferation. Estrogen receptors, particularly ERα and ERβ, have been shown to influence the cell cycle. While ERα signaling is often associated with promoting entry into the cell cycle, ERβ has been suggested to transiently inhibit cell cycle progression. oalib.com Loss of ERβ expression may potentially favor cell transformation. oalib.com

Research on various compounds has demonstrated the ability to induce cell cycle arrest at specific phases, such as G1/S or G2/M, as a mechanism to inhibit cell proliferation. xiahepublishing.comepj.orgtandfonline.comnih.govresearchgate.net For instance, a zinc(II) complex was found to induce G1/S cell cycle arrest in murine breast cancer cells, associated with decreased expression of STAT3, c-Myc, and cyclin D3. tandfonline.com Similarly, plasma treatment has been shown to induce G2/M arrest in human lung carcinoma cells, linked to overexpression of the cyclin-dependent kinase inhibitor p21. epj.org While these studies illustrate mechanisms of cell cycle modulation, specific detailed research findings on how this compound directly impacts cell cycle progression or induces arrest in particular cell lines were not prominently available in the consulted literature.

Apoptosis and Cell Viability Modulation

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or unwanted cells. Modulation of cell viability, either by inducing apoptosis or affecting cell survival, is a key area of research, particularly in the context of cancer. ERβ has been suggested to possess pro-apoptotic and tumor-suppressive functions in several cancer types. nih.gov

Various methods are employed to study apoptosis and cell viability, including assays that detect externalized phosphatidylserine (B164497) (e.g., Annexin V binding), assess cell membrane integrity (e.g., using dyes like 7-AAD), or measure caspase activity. epj.orgassaygenie.comboehringer-ingelheim.comfrontiersin.orgrndsystems.com Caspase activation is considered a key event in committing a cell to apoptosis. rndsystems.com Studies on other compounds have shown their ability to induce apoptosis in cancer cells, often by disrupting the balance between pro- and anti-apoptotic proteins, such as those in the Bcl-2 family. tandfonline.com For example, a zinc(II) complex induced apoptosis in breast cancer cells and disrupted Bcl-2 family member balance. tandfonline.com While ERβ activation is generally linked to pro-apoptotic effects in many contexts, specific detailed research findings quantifying this compound's direct effects on inducing apoptosis or modulating cell viability in particular experimental models were not extensively available in the consulted literature.

Cellular Proliferation Studies in ERβ-expressing Cell Lines

The role of ERβ in regulating cellular proliferation is complex and can vary depending on the cell type and context. Generally, ERβ is considered to have antiproliferative effects in reproductive tissues and certain breast cancer cell lines, often opposing the proliferative actions of ERα. nih.govwikipedia.org However, ERβ has also been reported to increase proliferation in some breast cell lines and progenitor cells. nih.gov

Differentiation Pathways in Specific Cell Systems

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. This process is governed by complex signaling pathways and the action of specific transcription factors. assaygenie.comnumberanalytics.comaging-us.comlongdom.orgnih.gov Estrogen receptors, including ERβ, can play roles in differentiation in various tissues. For example, ERβ may have a role in the adaptive function of the lung during pregnancy, which involves cellular changes. nih.gov Signaling pathways such as the Hippo and Wnt pathways have been implicated in the differentiation of specific cell types, such as cardiomyocytes. numberanalytics.com Mesenchymal stem cell differentiation into various lineages like osteoblasts, chondrocytes, and adipocytes is controlled by specific markers and transcription factors. assaygenie.com While ERβ is present in various tissues where differentiation occurs nih.gov, specific detailed research findings on how this compound directly influences particular differentiation pathways in defined cell systems were not extensively available in the consulted literature.

Biochemical Pathway Modulation by this compound

Beyond its direct interaction with ERβ, the downstream biochemical effects of this compound through ERβ activation can involve the modulation of various intracellular pathways.

Enzyme Activity Modulation

Enzymes are crucial catalysts for the biochemical reactions within cells, and their activities are tightly regulated. Enzyme activity can be modulated through various mechanisms, including binding of small molecules (allosteric regulation) and post-translational modifications like phosphorylation. nih.govtandfonline.comnumberanalytics.comnih.govbio-rad-antibodies.comtechscience.comiflscience.comoatext.comnih.govnih.gov Steroid hormones, which signal through receptors like ERβ, can influence the activity of certain enzymes, including those involved in antioxidant defense. iflscience.comresearchgate.net While ERβ signaling can indirectly affect enzyme activities through downstream cascades, specific detailed research findings demonstrating direct modulation of identified enzyme activities by this compound with kinetic data or specific mechanisms of action were not prominently available in the consulted literature.

In Vivo Mechanistic Investigations of Serba 2 in Experimental Models

Target Engagement and Distribution in Animal Models

Investigating the interaction of Serba-2 with its target receptor, ERβ, and its subsequent distribution throughout the body in animal models is fundamental to understanding its pharmacological profile. These studies help to determine where the compound goes, how it interacts with its intended target, and the implications for tissue-specific effects.

Tissue-Specific ERβ Activation and Receptor Occupancy

Selective estrogen receptor beta agonists, such as this compound, are designed to preferentially activate the ERβ isoform wikipedia.org. In vivo studies aim to confirm this selective activation in different tissues. ERβ is expressed in various tissues and organs, including the ovaries, uterus, mammary gland, brain, immune system, and prostate atlasgeneticsoncology.org. The activation of ERβ by this compound in these specific tissues is a key aspect of its mechanism of action. Receptor occupancy studies in animal models can provide quantitative data on the extent to which this compound binds to ERβ in target tissues following administration. This information is vital for correlating systemic exposure to the compound with local receptor activation and downstream biological effects. While specific detailed data on this compound's tissue-specific ERβ activation and receptor occupancy in animal models were not extensively available in the search results, the fundamental principle of selective ERβ agonists is their preferential binding and activation of ERβ in tissues where it is present wikipedia.orgresearchgate.net. The functional consequences of ERβ activation can vary depending on the tissue and the cellular context atlasgeneticsoncology.orgnih.gov.

This compound Presence and Localization in Organ Systems of Experimental Animals

Determining the distribution and localization of this compound within the organ systems of experimental animals is essential for understanding its pharmacokinetics and identifying potential sites of action and metabolism licorbio.com. Studies employing techniques such as quantitative whole-body autoradiography or mass spectrometry can track the presence and concentration of the compound in various tissues over time licorbio.com. While specific data on the detailed organ distribution of this compound was not found in the provided search results, such studies are standard in preclinical development to understand how a compound is absorbed, distributed, metabolized, and excreted licorbio.com. The localization of this compound in specific organs would correlate with the distribution of ERβ and potential therapeutic or off-target effects atlasgeneticsoncology.orgresearchgate.net.

Biological Responses in Specific Organ Systems in Preclinical Models

Preclinical studies in animal models are instrumental in evaluating the biological responses elicited by this compound in various organ systems, providing evidence for its potential therapeutic applications mdpi.com.

Neurobiological Responses in Animal Models

Estrogen receptors, including ERβ, are present in the brain and have been implicated in various neurobiological processes atlasgeneticsoncology.orgeara.eu. Research using animal models explores the effects of selective ERβ agonists like this compound on neurological functions and disorders ontosight.aimdpi.com. While direct studies on this compound's neurobiological effects were not detailed in the search results, the enantiomer erteberel (B1671057) (SERBA-1) is under development for the treatment of schizophrenia, suggesting a potential role for selective ERβ agonism in neurological conditions wikipedia.org. Animal models are widely used in neuroscience research to study behavioral changes and neurobiological mechanisms related to various conditions frontiersin.orgdergipark.org.tr. For example, studies in rodents have investigated the effects of compounds on learning, memory, anxiety, and depression-like behaviors dergipark.org.tr. The involvement of estrogen receptors in neuroprotection and their potential as therapeutic targets for neurological disorders is an active area of research ontosight.aigrantome.com.

Inflammatory Responses in Animal Models of Inflammation

Estrogen receptors are involved in modulating immune and inflammatory responses atlasgeneticsoncology.org. Selective ERβ agonists are being investigated for their potential anti-inflammatory properties ontosight.ai. Animal models of inflammation are used to study the effects of compounds on the inflammatory process, including the recruitment of inflammatory cells and the production of cytokines nih.govtranscurebioservices.com. Various models exist to mimic different inflammatory conditions nih.govmpbio.com. For example, chemically induced colitis models in rodents are used to study intestinal inflammation transcurebioservices.com. Studies in these models can assess parameters such as tissue damage, inflammatory cell infiltration, and the expression of inflammatory mediators transcurebioservices.com. While specific data on this compound's effects in animal models of inflammation were not detailed in the search results, the potential application of selective ERβ agonists in treating inflammatory diseases is an area of interest ontosight.ailonza.com.

| Compound Name | PubChem CID |

| This compound | 9925763 |

| Erteberel | 9925762 |

Data Table: Selective Binding and Functional Selectivity of this compound

| Receptor | Affinity (Ki) | Efficacy | EC50 | Binding Selectivity (ERβ/ERα) | Functional Selectivity (ERβ/ERα) |

| ERα | 14.5 nM | 85% | 85 nM | - | - |

| ERβ | 1.54 nM | 100% | 3.61 nM | ~9-fold | ~11-fold |

Source: wikipedia.org

Hormonal Axis Modulation in Experimental Animal Models

Information detailing the specific modulation of hormonal axes by this compound in experimental animal models was not identified in the conducted search.

Mechanistic Basis of Observed Phenotypes in In Vivo Studies

The mechanistic basis of this compound's effects in vivo is primarily linked to its activity as a selective agonist of the estrogen receptor beta (ERβ). This compound is a synthetic, nonsteroidal estrogen. wikipedia.org

Cellular and Molecular Pathways Underlying Biological Effects

Detailed research findings specifically outlining the cellular and molecular pathways modulated by this compound in in vivo studies were not identified in the conducted search.

Advanced Analytical Characterization of Serba 2

Chromatographic Techniques for Serba-2 Isolation and Purity Assessment

Chromatographic methods are essential for separating this compound from synthesis mixtures or biological matrices and for determining its purity. These techniques leverage differential interactions between the analyte and a stationary phase, driven by a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the purification and purity assessment of this compound. Research involving the enantiomer of this compound, known as Erteberel (B1671057) (SERBA-1), highlights the application of HPLC for determining enantiomeric excess (ee). In one study, an enantiomer (referred to as 7b, which is this compound) was analyzed by chiral HPLC, demonstrating a purity of 99.9% ee with a retention time (tR) of 6.9 minutes. This indicates that specific HPLC methods, likely utilizing chiral stationary phases, are crucial for separating the enantiomers and confirming their optical purity.

While specific details on the stationary and mobile phases for routine analytical or preparative HPLC of this compound are not extensively detailed in the provided information, the successful determination of high enantiomeric excess underscores the effectiveness of HPLC for rigorous purity assessment of this compound.

An example of HPLC purity data for a this compound enantiomer is presented below:

| Analyte | Method Type | Purity (% ee) | Retention Time (min) |

| This compound (7b) | Chiral HPLC | 99.9 | 6.9 |

Gas Chromatography (GC) Applications

While Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, its specific application for this compound is not explicitly detailed in the search results. GC is typically coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS) for quantification and identification. Given this compound's molecular weight and structure, derivatization might be required to enhance its volatility for GC analysis. However, without specific reported methods, the direct application of GC for this compound isolation or routine purity assessment cannot be definitively established from the available information.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques provide invaluable information regarding the structure, functional groups, and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules like this compound. The ¹H NMR and elemental analysis data for the enantiomer of this compound (7b) were reported to be the same as its counterpart (7a), indicating that NMR was used to confirm the structural identity of both enantiomers. NMR provides detailed information about the hydrogen and carbon frameworks of the molecule, including the types of protons and carbons present, their chemical environments, and their connectivity. This allows for the confirmation of the proposed chemical structure of this compound. While specific NMR spectral data (e.g., chemical shifts, coupling constants, integration values) for this compound are not provided, its use in structural characterization is evident.

Mass Spectrometry (MS and MS/MS) for Molecular Characterization

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain insights into its fragmentation pattern, which aids in structural confirmation. Although specific MS data for this compound itself was not found in the provided snippets, MS (specifically LC-MS) is mentioned as a combined separation and analytical method used to achieve chemical homogeneity and detect single species in pure samples in the context of related steroid analysis. nih.gov Furthermore, MS data (MS calcd and MS (M+1)) was provided for a different compound (compound 5) involved in the synthesis of related molecules, confirming the application of MS in this research area. Tandem Mass Spectrometry (MS/MS) can provide more detailed structural information by fragmenting selected ions and analyzing the resulting fragments. While not explicitly stated for this compound, MS and MS/MS would be standard techniques employed to confirm its molecular weight and structural integrity, and to identify potential impurities.

Microscopic and Imaging Techniques for Cellular Localization

Microscopic and imaging techniques are indispensable tools in cell biology for visualizing the distribution and localization of molecules within the complex cellular environment leica-microsystems.comsartorius.com. By labeling a compound of interest with a fluorescent tag, researchers can track its movement, accumulation, and association with specific cellular structures or other molecules leica-microsystems.comsartorius.com. This provides critical spatial information that complements biochemical and functional studies.

Fluorescence Microscopy for Receptor Colocalization

Fluorescence microscopy is a powerful technique that utilizes the intrinsic fluorescence of certain molecules or the fluorescence of attached probes to visualize cellular components leica-microsystems.comsartorius.com. For studying receptor colocalization, a fluorescently labeled ligand, such as a modified version of this compound, or a fluorescent antibody targeting this compound, can be used in conjunction with a fluorescent marker for the receptor of interest, such as ERβ leica-microsystems.com.

The principle involves exciting the fluorescent molecules with light of a specific wavelength and detecting the emitted light at a longer wavelength leica-microsystems.com. By using different fluorophores that emit light at distinct wavelengths, it is possible to simultaneously visualize the localization of the compound and the receptor within the same cell leica-microsystems.comsartorius.com. Colocalization, observed as overlapping signals from the two different fluorophores, suggests a spatial association between the compound and the receptor, providing evidence of their interaction or presence in the same cellular compartment.

In the context of this compound and ERβ, fluorescence microscopy could potentially be used to investigate if fluorescently labeled this compound localizes to the same cellular regions as ERβ. This would typically involve preparing cells expressing ERβ, incubating them with labeled this compound, and then imaging the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores. Analysis of the resulting images for overlapping fluorescence signals would provide insights into the cellular sites of this compound-ERβ interaction.

Confocal Microscopy for Intracellular Distribution

Confocal microscopy offers an advantage over conventional widefield fluorescence microscopy by providing improved optical sectioning capabilities, which allows for the generation of sharp images of specific focal planes within a thicker specimen and the reconstruction of three-dimensional cellular structures yokogawa.comimmunology.orgevidentscientific.com. This is achieved by using a pinhole to exclude out-of-focus light, resulting in clearer images with higher contrast and resolution, particularly in the z-direction (depth) yokogawa.comimmunology.orgevidentscientific.com.

For investigating the intracellular distribution of a compound like this compound, confocal microscopy would enable researchers to determine its localization within various organelles and cellular compartments yokogawa.comnih.gov. By labeling this compound with a fluorophore and using specific markers for different organelles (e.g., endoplasmic reticulum, Golgi apparatus, nucleus, mitochondria), researchers could visualize where this compound accumulates within the cell nih.govnih.gov.

The process typically involves scanning a focused laser beam across the fluorescently labeled sample and collecting the emitted light through a pinhole evidentscientific.com. By acquiring a series of optical sections at different depths, a 3D representation of the compound's distribution within the cell can be reconstructed yokogawa.comimmunology.org. This provides detailed information about the intracellular trafficking and final destination of the compound. For this compound, confocal microscopy could help determine if it primarily localizes to the cytoplasm, nucleus (consistent with ERβ localization), or other specific organelles, offering further clues about its cellular targets and pathways.

Computational and Theoretical Studies on Serba 2

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to investigate the interaction between a ligand (such as Serba-2) and a target protein (like estrogen receptors) at the atomic level.

Ligand-Protein Interaction Profiling with Estrogen Receptors

Molecular docking is employed to predict the preferred binding orientation (pose) of a ligand within the binding site of a receptor and to estimate the binding affinity. In the context of estrogen receptors, docking studies aim to elucidate how ligands interact with the ligand-binding domain (LBD) of both ERα and ERβ subtypes. These studies are particularly important for understanding the basis of subtype selectivity. The LBDs of ERα and ERβ share a high degree of sequence identity, but subtle differences in the amino acid composition of their binding pockets, such as the variations at positions 336 and 373 in ERβ compared to Met421 and Leu384 in ERα, can significantly influence ligand binding and selectivity wikipedia.orgtocris.com.

This compound is known experimentally to be a selective ERβ agonist, exhibiting significantly higher binding affinity and functional efficacy for ERβ compared to ERα nih.govwikipedia.org. While general molecular docking studies have been conducted on various estrogen receptor ligands, including selective agonists and compounds structurally related to this compound (such as other benzopyrans), detailed, specific molecular docking interaction profiles focusing solely on this compound were not extensively detailed in the provided search results wikipedia.orgwikipedia.org. However, based on the known interactions of other ERβ selective ligands, docking of this compound would typically explore its potential interactions, such as hydrogen bonding with key residues in the ERβ binding pocket and hydrophobic interactions with surrounding amino acids, to rationalize its observed high affinity and selectivity for ERβ.

Conformational Dynamics of this compound in Biological Environments

For a selective ERβ agonist like this compound, MD simulations could theoretically reveal the dynamic stability of its complex with ERβ, the nature of the interactions maintaining the binding pose, and how its presence influences the conformation of the ERβ LBD, particularly H12, to favor an active, agonistic state. While MD simulations have been widely applied to study the dynamics of estrogen receptors bound to various ligands, specific detailed molecular dynamics simulation studies focusing exclusively on this compound were not found in the provided search results wikipedia.orgfishersci.be. Such studies, if available, would provide a more comprehensive understanding of the dynamic interplay between this compound and ERβ.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to build a predictive model correlating the structural and physicochemical properties of a set of compounds with their biological activity.

Development of Predictive Models for ERβ Agonism

QSAR modeling is a valuable tool in drug discovery for designing new compounds with improved activity and selectivity. In the field of estrogen receptor research, QSAR models have been developed to predict the binding affinity and functional activity of diverse sets of ligands for both ERα and ERβ, and to understand the structural features that govern subtype selectivity tocris.comfishersci.bewikipedia.org. The goal is to identify mathematical relationships between molecular descriptors (numerical representations of chemical structure and properties) and the observed biological response (e.g., ERβ agonistic activity).

Given that this compound is a well-characterized selective ERβ agonist, its biological activity data (such as binding affinities and EC50 values) would be valuable for inclusion in or validation of QSAR models aimed at predicting ERβ agonism or ERβ/ERα selectivity. While QSAR is a recognized approach for studying SERBAs, specific details on the development of QSAR models specifically focused on predicting this compound's ERβ agonism were not present in the provided search results fishersci.be.

Correlating Molecular Descriptors with Biological Activity

QSAR studies involve calculating various molecular descriptors for the compounds in the dataset. These descriptors can represent different aspects of molecular structure and properties, including electronic, steric, hydrophobic, and topological features. By statistically correlating these descriptors with biological activity, QSAR models can identify which molecular features are most important for the observed activity.

In Silico Prediction of Molecular Properties and Interactions

In silico methods are widely used to predict various molecular properties that are relevant to the behavior of a compound in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential off-target interactions.

While these in silico property prediction methods are routinely applicable to any chemical compound, including this compound, specific detailed results of such predictions for this compound itself were not provided in the search results. Applying these methods to this compound would yield predictions regarding its ADME profile and other relevant molecular characteristics, contributing to a broader understanding of its potential behavior in biological systems.

Experimental Binding and Functional Data for this compound

Based on experimental studies, this compound exhibits the following binding affinities (Ki) and functional efficacies (EC50) for human estrogen receptors:

| Receptor Subtype | Binding Affinity (Ki) | Functional Efficacy (EC50) |

| ERα | 14.5 nM | 85 nM |

| ERβ | 1.54 nM | 3.61 nM |

This data demonstrates this compound's approximately 9-fold binding selectivity and 11-fold functional selectivity for ERβ over ERα nih.govwikipedia.org.

Prediction of Receptor Selectivity Profiles

The selective interaction of ligands with estrogen receptor subtypes, ERα and ERβ, is a key aspect in developing targeted therapies with reduced side effects. This compound is characterized as a synthetic, nonsteroidal compound that acts as a selective ERβ agonist. Experimental studies have determined its binding affinities (Ki) and functional efficacies (EC50) for both ERα and ERβ, demonstrating a notable selectivity for the beta subtype nih.govwikipedia.org.

| Receptor Subtype | Binding Affinity (Ki) | Functional Efficacy (EC50) | Efficacy (% of Estradiol) |

| ERα | 14.5 nM | 85 nM | 85% |

| ERβ | 1.54 nM | 3.61 nM | 100% |

This experimental data highlights this compound's approximately 9-fold binding selectivity and 11-fold functional selectivity for ERβ over ERα nih.govwikipedia.org.

Computational methods are widely employed to predict and rationalize such receptor selectivity profiles. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate molecular descriptors of compounds with their biological activities, such as binding affinity or functional potency for specific receptor subtypes nih.govacs.orgacs.org. By analyzing a dataset of compounds with known ERα and ERβ activities, QSAR models can identify structural features that favor binding to one subtype over the other. These models can then be used to predict the selectivity of new or untested compounds. Studies have utilized QSAR and machine learning approaches to build predictive models for selective ERβ agonists based on molecular fingerprints and various algorithms, achieving reasonable classification accuracies nih.govscienceopen.comdovepress.comresearchgate.net.

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand within a receptor's binding pocket mdpi.comnih.govresearchgate.net. By simulating the interaction between a ligand (like this compound) and the crystal structures of ERα and ERβ ligand-binding domains, docking studies can provide insights into the key amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to selectivity mdpi.comacs.orgrcsb.org. Differences in the amino acid composition and volume of the ERα and ERβ binding pockets are known to influence ligand selectivity acs.orgtandfonline.comwisconsin.edu. Computational docking can help visualize how a molecule like this compound exploits these differences to achieve preferential binding to ERβ. While specific docking studies on this compound were not prominently found in the search results, this approach is routinely applied to selective ERβ agonists to understand their binding modes and the structural basis for their selectivity mdpi.comnih.govresearchgate.netacs.org.

Machine learning methods, including Naïve Bayesian classifiers, k-nearest neighbor, random forest, and support vector machines, have been applied to predict selective ERβ agonists based on open data from databases like ChEMBL nih.govscienceopen.comdovepress.comresearchgate.net. These models, trained on datasets of known ERβ agonists and inactives, can serve as virtual screening tools to identify potential selective ERβ agonists from large chemical libraries.

Computational Approaches to Derivatization Design

Computational methods are integral to the design and optimization of novel compounds with improved selectivity and potency, a process often involving the design of derivatives of existing lead structures. While specific computational studies detailing the derivatization design of this compound were not extensively found, the principles and techniques applied to the design of selective ERβ agonists in general are directly relevant.

Structure-based drug design utilizes the three-dimensional structures of target proteins, such as the ER subtypes, to guide the modification of lead compounds acs.orgacs.orgrcsb.org. By analyzing the interactions of a lead compound within the receptor binding site through computational docking and molecular dynamics simulations, medicinal chemists can identify positions on the molecule where modifications could enhance favorable interactions with ERβ or disrupt unfavorable interactions with ERα. This iterative process of computational design, synthesis, and experimental evaluation is fundamental to optimizing selectivity and potency.

QSAR models can also inform derivatization strategies by identifying molecular descriptors associated with high ERβ affinity and selectivity nih.govtandfonline.com. Based on these insights, specific substituents or structural modifications can be proposed to enhance the desired properties. For example, if a QSAR model indicates that a certain range of lipophilicity or the presence of a hydrogen bond acceptor at a specific position is crucial for ERβ selectivity, derivatives incorporating these features can be computationally designed and prioritized for synthesis.

Ligand-based design approaches, which rely on the properties of known active molecules rather than the receptor structure, are also used in derivatization design nih.govscienceopen.comdovepress.comresearchgate.net. Techniques such as pharmacophore modeling identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for activity at ERβ. Derivatization can then focus on creating new molecules that match this pharmacophore while avoiding features that are detrimental to ERβ binding or enhance ERα binding.

Broader Research Implications of Serba 2

Serba-2 as a Research Tool for ERβ Biology

This compound's ability to selectively activate ERβ allows researchers to investigate the specific downstream effects of ERβ signaling, differentiating them from those mediated by ERα. This is particularly important given that ERα and ERβ can have differing, and sometimes opposing, roles in various tissues and physiological processes wikipedia.orgacs.orgnih.gov.

Probing ERβ-mediated Physiological Processes

ERβ is expressed in numerous tissues throughout the body, including the uterus, blood monocytes, tissue macrophages, colonic and pulmonary epithelial cells, prostatic epithelium, brain, and breast epithelium wikipedia.orgwikipedia.org. By selectively activating ERβ using compounds like this compound, researchers can study the receptor's specific involvement in regulating diverse physiological processes in these tissues. For instance, research suggests ERβ plays roles in reproductive and sexual health, bone density, the cardiovascular system, and has neuroprotective effects ontosight.airesearchgate.net. Studies using ERβ-selective agonists have explored their potential in conditions like osteoporosis and neurological disorders ontosight.ai. ERβ is also implicated in inflammatory diseases due to estrogen's anti-inflammatory properties ontosight.ai.

Investigating Tissue-Specific Roles of ERβ

The differential expression patterns of ERα and ERβ across tissues contribute significantly to the tissue-specific responses to estrogen wikipedia.orgdovepress.com. ERα is more prominent in tissues like the mammary gland and uterus, while ERβ has more pronounced effects on the central nervous system and immune system acs.org. ERβ is highly expressed in tissues such as the prostate, ovary, and lung, where ERα levels are low dovepress.com. In the prostate, for example, ERβ is abundant in both stroma and epithelium, while ERα is primarily found in the stroma nih.gov. This compound, by selectively targeting ERβ, allows for the investigation of ERβ's specific functions in these diverse tissue environments, helping to delineate its unique contributions independent of ERα signaling. This is crucial for understanding why ERβ activation can have different outcomes depending on the tissue context, such as its generally antiproliferative role in many cancer types compared to ERα's proliferative effects in certain tissues wikipedia.orgacs.orgnih.gov.

Contribution to Understanding Estrogen Receptor Biology

The development and use of selective ERβ agonists like this compound have significantly advanced the understanding of estrogen receptor biology. Before the discovery of ERβ in 1996, many of the effects of estrogen were attributed solely to ERα nih.govmdpi.com. The identification of ERβ and the subsequent development of subtype-selective ligands have revealed the complex interplay between ERα and ERβ, including their ability to form homodimers (ERα-ERα and ERβ-ERβ) and heterodimers (ERα-ERβ) and their differential interactions with co-regulatory proteins wikipedia.orgwikipedia.orgdovepress.com.

Studies utilizing selective agonists have shown that ERα and ERβ can exert opposing effects, particularly in cell proliferation wikipedia.orgnih.gov. For example, in some contexts, ERα activation promotes proliferation, while ERβ activation inhibits it nih.govmdpi.com. This compound's high selectivity for ERβ allows researchers to isolate and study these ERβ-mediated effects, providing clearer insights into its specific roles in various cellular processes and disease states, such as cancer acs.orgnih.govmdpi.com. This contributes to a more nuanced understanding of how estrogen signaling is mediated through its different receptor subtypes.

Future Directions in this compound Research

Research involving this compound and other selective ERβ agonists continues to evolve, with future directions focusing on expanding the understanding of ERβ's biological roles and refining the tools used to study it.

Exploration of Underexplored Biological Targets

While the role of ERβ in certain areas like reproductive tissues, bone, and the brain has been relatively studied, its functions in other biological systems and specific cell types remain less explored wikipedia.orgresearchgate.net. Future research utilizing this compound could focus on investigating the role of ERβ in these underexplored biological targets. This could include further studies on its involvement in various aspects of the immune system, metabolic regulation beyond bone density, and its potential roles in less common cancer types or other diseases where the involvement of estrogen signaling is suspected but not fully characterized. Exploring the impact of ERβ activation in specific cell populations within complex tissues could also reveal novel biological insights.

Development of Advanced this compound Analogues for Specific Research Applications

The development of this compound and other selective ERβ agonists represents a significant step in studying ERβ. However, the creation of advanced analogues with even greater selectivity, potency, or specific pharmacological profiles could further enhance research capabilities nih.gov. Future directions include designing this compound analogues that might exhibit:

Improved subtype selectivity to minimize off-target effects on ERα or other nuclear receptors.

Differential activity on specific ERβ isoforms, as several splice variants of ERβ exist with potentially distinct functions wikipedia.orgnih.govmdpi.com.

Modified pharmacokinetic properties suitable for specific types of in vitro or in vivo studies.

Conjugation with tags or labels for imaging or tracking ERβ activation in living systems.

Such advanced analogues would provide researchers with finer tools to dissect the intricate signaling pathways mediated by ERβ and to investigate its roles in specific biological contexts with higher precision.

Q & A

How to formulate a research question for studying Serba-2?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., mechanisms of action, structural interactions). Use the SMART framework (Specific, Measurable, Achievable, Relevant, Time-bound) to ensure clarity. For example: "How does this compound influence [specific biochemical pathway] under controlled pH conditions?" Validate feasibility by assessing data availability and alignment with research objectives .

Q. What experimental designs are suitable for preliminary characterization of this compound?

- Methodological Answer : Start with dose-response studies and control-variable experiments to isolate effects. Use UV-Vis spectroscopy or HPLC for purity assessment. Document protocols per IUPAC guidelines, ensuring reproducibility (e.g., temperature, solvent ratios). Include negative controls to rule out artifacts .

Q. How to ensure data validity in early-stage this compound studies?

- Methodological Answer : Implement triplicate sampling and blinded analysis to minimize bias. Use statistical tools like Student’s t-test (for parametric data) or Mann-Whitney U test (non-parametric) to confirm significance (p < 0.05). Cross-validate results with orthogonal methods (e.g., NMR alongside mass spectrometry) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., assay conditions, cell lines). Use Bland-Altman plots to visualize discrepancies or multivariate regression to adjust for covariates. Replicate conflicting experiments under standardized protocols to isolate causative factors .

Q. What advanced techniques validate this compound’s interaction with target receptors?

- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics or cryo-EM for structural resolution. Pair with molecular dynamics simulations to predict binding affinities. Validate findings using knockout models (e.g., CRISPR-edited cells) to confirm target specificity .

Q. How to synthesize findings from disparate this compound studies into a unified model?

- Methodological Answer : Use systematic review frameworks (PRISMA guidelines) to aggregate data. Apply Bayesian meta-analysis to quantify effect sizes across studies. Develop a pathway enrichment map (via tools like STRING or KEGG) to visualize mechanistic convergence .

Data Management & Reporting

Q. What statistical approaches are optimal for analyzing non-linear this compound dose-response data?

- Methodological Answer : Fit data to Hill-Langmuir equations or logistic regression models . Use Akaike’s Information Criterion (AIC) to compare model fits. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .

Q. How to handle conflicting intellectual property claims in this compound publications?

- Methodological Answer : Disclose all funding sources and patents in the Acknowledgments section. Consult institutional review boards to navigate licensing agreements. Cite prior art comprehensively to avoid plagiarism allegations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.